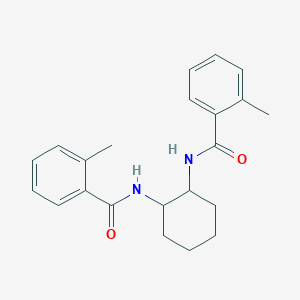![molecular formula C21H19ClN2O3S B322664 4-chloro-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]benzamide](/img/structure/B322664.png)
4-chloro-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]benzamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a chloro group, a sulfonyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]benzamide typically involves multiple steps, including electrophilic aromatic substitution and nucleophilic substitution reactions. One common synthetic route includes:
Friedel-Crafts Acylation: This step involves the acylation of an aromatic ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Nucleophilic Substitution: The final step involves the nucleophilic substitution of the chloro group with the desired amine to form the benzamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzamides.
Scientific Research Applications
4-chloro-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]benzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The chloro group can participate in electrophilic aromatic substitution reactions, modifying the activity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-{4-[(2,4-dimethylanilino)sulfonyl]phenyl}acetamide
- 4-chloro-N-{4-[(2,4-dimethylanilino)sulfonyl]phenyl}propionamide
Uniqueness
4-chloro-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C21H19ClN2O3S |
|---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
4-chloro-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]benzamide |
InChI |
InChI=1S/C21H19ClN2O3S/c1-14-3-12-20(15(2)13-14)24-28(26,27)19-10-8-18(9-11-19)23-21(25)16-4-6-17(22)7-5-16/h3-13,24H,1-2H3,(H,23,25) |
InChI Key |
NYGRCIMKODQAPD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)C |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,5-dimethylphenoxy)-N-(2-{[(2,5-dimethylphenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B322581.png)
![3-bromo-N-[2-[(3-bromo-4-methoxybenzoyl)amino]cyclohexyl]-4-methoxybenzamide](/img/structure/B322582.png)
![3,4,5-trimethoxy-N-[2-[(3,4,5-trimethoxybenzoyl)amino]cyclohexyl]benzamide](/img/structure/B322583.png)
![2-(4-methylphenoxy)-N-(2-{[(4-methylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B322588.png)
![4-methoxy-N-[2-[(4-methoxybenzoyl)amino]cyclohexyl]benzamide](/img/structure/B322590.png)
![2-(2-naphthyloxy)-N-(2-{[(2-naphthyloxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B322593.png)
![2-chloro-N-[2-[(2-chlorobenzoyl)amino]cyclohexyl]benzamide](/img/structure/B322596.png)
![2-iodo-N-[2-[(2-iodobenzoyl)amino]cyclohexyl]benzamide](/img/structure/B322598.png)
![2,4-dichloro-N-[2-[(2,4-dichlorobenzoyl)amino]cyclohexyl]benzamide](/img/structure/B322599.png)
![2-nitro-N-{2-[({2-nitrophenyl}sulfonyl)amino]cyclohexyl}benzenesulfonamide](/img/structure/B322600.png)
![4-nitro-N-[2-({4-nitrobenzoyl}amino)cyclohexyl]benzamide](/img/structure/B322601.png)
![4-fluoro-N-[2-[(4-fluorobenzoyl)amino]cyclohexyl]benzamide](/img/structure/B322602.png)

![2-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)cyclohexyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B322605.png)
